Jnj-dgat1-A - 1092067-85-0

Jnj-dgat1-A

Catalog Number: EVT-270832
CAS Number: 1092067-85-0
Molecular Formula: C31H35Cl2N5O3
Molecular Weight: 596.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JNJ-DGAT1-A is a selective DGAT1 inhibitor.
Source and Classification

Jnj-dgat1-A is classified as a triazolopyridine derivative, which is part of a broader category of compounds that inhibit DGAT1 activity. The compound has been synthesized and characterized through various methods, demonstrating its efficacy in modulating lipid metabolism pathways. It is primarily sourced from synthetic processes involving the modification of triazolopyridine structures to enhance biological activity against DGAT1.

Synthesis Analysis

Methods and Technical Details

The synthesis of Jnj-dgat1-A typically involves several steps, including:

  1. Starting Materials: The synthesis begins with commercially available triazolopyridine derivatives.
  2. Reactions: Key reactions may include alkylation, acylation, and cyclization processes to form the desired structure. Specific reagents and solvents are chosen to optimize yield and purity.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product, ensuring that it meets the required specifications for biological testing.

The synthesis process has been documented in patents and scientific literature, highlighting the importance of optimizing reaction conditions to achieve high yields and specific activity against DGAT1 .

Molecular Structure Analysis

Structure and Data

Jnj-dgat1-A features a complex molecular structure characterized by a triazolopyridine core. The structural formula can be represented as follows:

  • Molecular Formula: CxHyN
  • Molecular Weight: Approximately 300 g/mol (exact values depend on substituents).

The specific arrangement of functional groups around the triazole and pyridine rings contributes to its inhibitory activity on DGAT1. Structural analyses often involve techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the integrity of the synthesized compound.

Chemical Reactions Analysis

Reactions and Technical Details

Jnj-dgat1-A primarily functions through its interaction with DGAT1, inhibiting its enzymatic activity. The mechanism involves:

  • Binding Affinity: The compound binds to the active site of DGAT1, preventing substrate access.
  • Inhibition Assays: Various assays have been conducted to determine the IC50 values for Jnj-dgat1-A, indicating its potency as an inhibitor.

Research indicates that Jnj-dgat1-A effectively reduces triacylglycerol accumulation in cellular models, demonstrating its potential therapeutic implications .

Mechanism of Action

Process and Data

The mechanism by which Jnj-dgat1-A exerts its effects involves:

  1. Inhibition of DGAT1: By binding to DGAT1, Jnj-dgat1-A disrupts the conversion of diacylglycerol to triacylglycerol.
  2. Alteration of Lipid Profiles: This inhibition leads to alterations in lipid profiles within cells, which can affect energy metabolism and storage.

Studies have shown that inhibition of DGAT1 can lead to decreased fat accumulation in adipose tissue, suggesting potential applications for weight management and metabolic health .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stability assessments indicate that Jnj-dgat1-A remains effective under physiological conditions but should be stored away from light and moisture.

Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) may be used to assess thermal stability and phase transitions .

Applications

Scientific Uses

Jnj-dgat1-A holds promise in several scientific applications:

  • Metabolic Research: As a tool for studying lipid metabolism pathways, it provides insights into fat storage mechanisms.
  • Therapeutic Development: Potential use in developing treatments for obesity-related disorders by modulating lipid levels.
  • Agricultural Biotechnology: Investigated for enhancing seed oil composition in crops through genetic modifications targeting DGAT genes .
Introduction to Diacylglycerol Acyltransferase 1 (DGAT1) as a Therapeutic Target

DGAT1 in Lipid Metabolism: Biochemical Role and Physiological Significance

DGAT1 (acyl-CoA:diacylglycerol acyltransferase 1) catalyzes the terminal step in triglyceride (TG) biosynthesis, esterifying diacylglycerol (DAG) with a fatty acyl-CoA substrate. This reaction occurs primarily in the endoplasmic reticulum and is critical for lipid droplet (LD) formation and energy storage [1] [6]. Unlike DGAT2, which preferentially utilizes de novo-synthesized fatty acids, DGAT1 acts on exogenous fatty acids liberated during lipolysis or absorbed from the diet. This functional divergence positions DGAT1 as a key regulator of lipid recycling and dietary fat absorption [3] [6].

In the intestine, DGAT1 mediates postprandial triglyceride re-esterification and chylomicron assembly. Genetic ablation or pharmacological inhibition of DGAT1 delays fat absorption and reduces postprandial triglyceridemia [1] [7]. In adipose tissue, DGAT1 modulates lipid storage and adipokine secretion, while in the liver, it influences very-low-density lipoprotein (VLDL) production and steatosis [5]. Cardiac-specific studies reveal partial functional redundancy between DGAT1 and DGAT2; dual inhibition abrogates TG synthesis but does not impair basal cardiac function, indicating metabolic flexibility in triglyceride handling [3].

  • Table 1: Functional Divergence of DGAT Isoenzymes

    PropertyDGAT1DGAT2
    Substrate PreferenceExogenous fatty acidsDe novo-synthesized fatty acids
    Tissue ExpressionIntestine, adipose, ubiquitousLiver, adipose
    RedundancyPartial (compensated by DGAT2)Limited
    Knockout PhenotypeReduced fat absorption, lean phenotypeNeonatal lethality
  • Table 2: Key DGAT1 Inhibitors in Research

    CompoundChemical TargetKey Effects
    JNJ-DGAT1-ASelective DGAT1 inhibitorSuppresses TG synthesis, modulates lipid droplets
    T-863Acyl-CoA binding siteReduces adiposity, improves insulin sensitivity
    LCQ908 (Pradigastat)Clinical-stage inhibitorLowers postprandial triglycerides in humans

JNJ-DGAT1-A (CAS# 1092067-85-0) is a potent, selective small-molecule DGAT1 inhibitor with the chemical name N-[2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)phenyl]-4-(4-{[(4-methoxyphenyl)acetyl]amino}phenyl)piperazine-1-carboxamide. Its molecular weight is 596.55 g/mol (C~31~H~35~Cl~2~N~5~O~3~), and it exhibits >98% purity as a solid powder soluble in DMSO [2]. Its structure features a dichlorophenyl-pyrrolidinylmethyl core linked to a methoxyphenyl-acetylaminophenylpiperazine carboxamide group, enabling specific interaction with the acyl-CoA binding pocket of DGAT1 [5] [10].

Rationale for DGAT1 Inhibition in Metabolic and Oncological Disorders

Metabolic Disorders: DGAT1 inhibition disrupts TG storage, diverting fatty acids toward oxidation and reducing lipid accumulation. In diet-induced obese mice, DGAT1 inhibitors like T-863 induce weight loss, decrease hepatic steatosis, and enhance insulin sensitivity. Mechanistically, this occurs via upregulation of hepatic insulin receptor substrate 2 (IRS2) and potentiation of insulin-stimulated glucose uptake in adipocytes [1] [5]. JNJ-DGAT1-A’s suppression of intestinal TG re-esterification also amplifies postprandial gut hormone secretion (GLP-1, PYY), which regulates satiety and glycemia [7] [10]. Combining DGAT1 inhibitors with dipeptidyl peptidase-4 (DPP-4) inhibitors synergistically elevates active GLP-1, suggesting a combinatorial approach for diabetes management [7].

Oncological Disorders: DGAT1 is overexpressed in multiple cancers (e.g., melanoma, glioblastoma) and correlates with poor prognosis. It fuels tumor progression by:

  • LD-Driven Energy Metabolism: Enhancing LD biogenesis supplies fatty acids for β-oxidation during nutrient stress [10].
  • Pro-Survival Signaling: LD formation sequesters toxic lipid intermediates (e.g., diacylglycerols), preventing ER stress and apoptosis [9].
  • Immune Evasion: In tumor-associated macrophages, DGAT1 inhibition represses prostaglandin E2 (PGE~2~) synthesis, attenuating immunosuppressive T-reg cell infiltration [10].

In glioblastoma models, JNJ-DGAT1-A analogues deplete LDs, increasing mitochondrial reactive oxygen species (ROS) and cancer cell death [10]. Similarly, DGAT1 silencing sensitizes melanoma to BRAF inhibitors by disrupting LD-mediated detoxification of lipid peroxides [10].

Properties

CAS Number

1092067-85-0

Product Name

Jnj-dgat1-A

IUPAC Name

N-[2,6-dichloro-4-(pyrrolidin-1-ylmethyl)phenyl]-4-[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]piperazine-1-carboxamide

Molecular Formula

C31H35Cl2N5O3

Molecular Weight

596.5 g/mol

InChI

InChI=1S/C31H35Cl2N5O3/c1-41-26-10-4-22(5-11-26)20-29(39)34-24-6-8-25(9-7-24)37-14-16-38(17-15-37)31(40)35-30-27(32)18-23(19-28(30)33)21-36-12-2-3-13-36/h4-11,18-19H,2-3,12-17,20-21H2,1H3,(H,34,39)(H,35,40)

InChI Key

SXKMCHGAAJTXPZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)NC4=C(C=C(C=C4Cl)CN5CCCC5)Cl

Solubility

Soluble in DMSO

Synonyms

JNJ-DGAT1-A

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)NC4=C(C=C(C=C4Cl)CN5CCCC5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.